12-epi-LTB4

描述

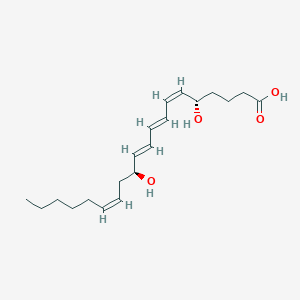

12-epi 白三烯 B4 是一种白三烯,它是一种参与炎症反应的类花生酸。它是白三烯 B4 的异构体,在第 12 个碳原子的立体化学上有所不同。 这种化合物以其在调节免疫反应和炎症中的作用而闻名 .

准备方法

合成路线和反应条件: 12-epi 白三烯 B4 可以通过酶促和非酶促过程合成。酶促途径涉及白三烯 A4 水解酶对白三烯 A4 的作用,立体特异性地产生 12®-白三烯 B4。 白三烯 A4 的非酶促水解导致在第 12 个碳原子上形成 50:50 的混合物,但在第 6 个碳原子上主要是反式,从而导致 6-反式-12-epi 白三烯 B4 的形成 .

工业生产方法: 这种化合物通常以小量生产用于科学研究 .

化学反应分析

反应类型: 12-epi 白三烯 B4 经历各种化学反应,包括氧化、还原和取代。这些反应对于研究其在生物系统中的行为和相互作用至关重要。

常用试剂和条件: 12-epi 白三烯 B4 反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及控制温度和 pH 值以确保化合物的稳定性 .

主要形成的产物: 12-epi 白三烯 B4 反应形成的主要产物取决于具体的反应条件。 例如,氧化会导致各种羟基化衍生物的形成,而还原可能会产生更简单的烃结构 .

科学研究应用

Internal Standard in Mass Spectrometry

One of the primary applications of 12-epi-LTB4 is as an internal standard in quantitative analyses using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry. The compound's stable isotopic variants, such as this compound-d4, are utilized to accurately quantify endogenous levels of LTB4 in biological samples . This application is crucial for studies investigating the role of leukotrienes in various physiological and pathological processes.

Modulating Immune Responses

Given its reduced activity at leukotriene receptors, this compound can serve as a modulator in studies examining immune responses. For instance, it may be used to explore how altered leukotriene signaling affects neutrophil function and migration during inflammatory responses . Understanding these dynamics can provide insights into potential therapeutic targets for inflammatory diseases.

Case Study: Insulin Resistance Mechanisms

In a study examining the role of leukotrienes in insulin resistance, researchers found that LTB4 directly inhibited insulin signaling pathways in hepatocytes and myocytes. While specific data on this compound were not reported, the findings highlight the importance of leukotriene signaling in metabolic diseases . This suggests that further investigation into this compound could reveal additional insights into its role in modulating these pathways.

Case Study: Neutrophil Functionality

Another study focused on neutrophil swarming behavior demonstrated that LTB4 is essential for effective immune responses. Although this research did not directly involve this compound, it underscores the relevance of leukotriene signaling in immune cell functionality . Future studies could explore whether this compound influences neutrophil behavior differently than LTB4.

Comparative Activity Table

| Compound | Receptor Activity | IC50 (mM) | Biological Role |

|---|---|---|---|

| LTB4 | High | ~0.5 | Potent chemotactic factor |

| This compound | Low | ~10 | Modulator; reduced inflammation |

作用机制

12-epi 白三烯 B4 的作用机制涉及其与免疫细胞表面的特定受体相互作用。它与白三烯 B4 受体 1 和 2 (BLT1 和 BLT2) 结合,这些受体参与了白细胞在炎症部位的活化和募集。 这种结合触发一系列信号事件,导致炎症介质的释放和免疫反应的放大 .

相似化合物的比较

类似化合物:

- 白三烯 B4

- 12(S)-白三烯 B4

- 6-反式-白三烯 B4

独特性: 12-epi 白三烯 B4 由于其特定的立体化学而独一无二,这导致其与异构体相比具有不同的生物活性。 例如,与白三烯 B4 相比,它对人中性粒细胞的白三烯 B4 受体的活性明显降低 . 这种独特的特性使其成为研究白三烯及其受体的结构-活性关系的宝贵工具 .

生物活性

Introduction

12-epi-LTB4 (12-epileukotriene B4) is a metabolite of leukotriene B4 (LTB4), which plays a significant role in inflammatory responses and immune system regulation. This compound is particularly notable for its involvement in chemotaxis, inflammation, and various metabolic processes. This article explores the biological activity of this compound, including its mechanisms of action, effects on immune cells, and implications in various pathological conditions.

This compound exerts its biological effects primarily through interaction with specific receptors, notably the BLT1 and BLT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the actions of LTB4 and its analogs.

Key Mechanisms

- Chemotaxis : this compound promotes the migration of leukocytes, particularly neutrophils and macrophages, to sites of inflammation. This chemotactic activity is crucial for effective immune responses and tissue repair .

- Inflammatory Pathways : The compound activates various signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. It enhances the expression of adhesion molecules on endothelial cells, facilitating leukocyte adhesion and infiltration .

- Metabolic Effects : Recent studies indicate that this compound may influence metabolic processes such as insulin sensitivity. Inhibition of its receptor has shown potential in improving insulin resistance in models of obesity .

Immune Cell Activation

This compound significantly impacts neutrophil function. It enhances phagocytosis and reactive oxygen species (ROS) production, critical for pathogen clearance. The activation of 5-lipoxygenase (5-LO) in neutrophils by LTB4 is a pivotal step in this process .

Case Studies

- Neutrophil Swarming : A study demonstrated that restoring neutrophil swarming capabilities was linked to elevated levels of LTB4, highlighting its role in orchestrating localized immune responses during infections .

- Inflammatory Diseases : In patients with rheumatoid arthritis (RA), elevated levels of LTB4 were found in synovial fluid, correlating with disease severity. Clinical trials using LTB4 receptor antagonists showed promise in reducing inflammation and joint damage .

- Insulin Resistance Models : Research involving Ltb4r1 knockout mice revealed that these animals exhibited improved glucose tolerance and reduced inflammation when subjected to high-fat diets, suggesting a direct link between LTB4 signaling and metabolic dysfunction .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activities of this compound compared to LTB4:

| Biological Activity | This compound | LTB4 |

|---|---|---|

| Chemotaxis | Strong chemotactic activity | Strong chemotactic activity |

| Cytokine Production | Promotes inflammatory cytokines | Promotes inflammatory cytokines |

| Neutrophil Activation | Enhances phagocytosis | Enhances phagocytosis |

| Insulin Sensitivity | Impairs insulin sensitivity | Impairs insulin sensitivity |

| Role in Inflammatory Disease | Potential therapeutic target | Established role in RA and other diseases |

属性

IUPAC Name |

(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-CBBLYLIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017288 | |

| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12(S)-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83709-73-3 | |

| Record name | 12-epi-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83709-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12(S)-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。